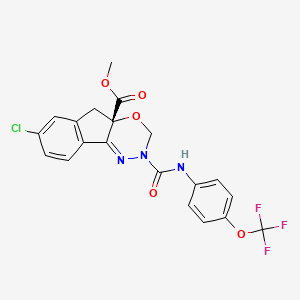

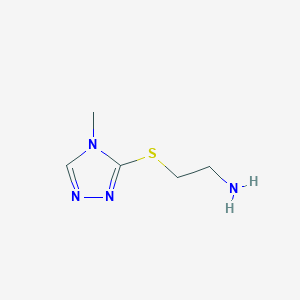

![molecular formula C6H6Cl2N4 B1460151 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride CAS No. 1803588-97-7](/img/structure/B1460151.png)

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride

Overview

Description

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1803588-97-7 . It has a molecular weight of 205.05 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.05 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine and its derivatives, including 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride, are recognized for their broad range of medicinal properties. These compounds have been studied for their anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies have shown significant biological properties, suggesting potential for developing drug candidates. Synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives are crucial for medicinal chemistry, aiming to exploit this privileged scaffold further in drug development (Cherukupalli et al., 2017).

Pyrimidine Derivatives as Optical Sensors

The role of pyrimidine derivatives extends to the development of optical sensors, showcasing their versatility beyond pharmacological applications. These derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. The review includes various pyrimidine-based optical sensors, emphasizing the compound's applicability in both biological and medicinal contexts (Jindal & Kaur, 2021).

Green Multi-Component Synthesis

The compound is also involved in the synthesis of fused heterocyclic derivatives through multi-component reactions (MCRs). These reactions represent an atom economical, straightforward, and eco-friendly approach for synthesizing complex molecules. The review focuses on the synthesis of fused heterocycles like pyrimidine-chromene and pyrazolo-pyrimidine, highlighting the significance of such compounds in pharmaceutical research (Dhanalakshmi et al., 2021).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their crucial role in various disease conditions due to their structural resemblance to purines. The review discusses the synthesis, medicinal aspects, including structure-activity relationships of pyrazolo[3,4-d]pyrimidines, underscoring their significance in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation. This comprehensive analysis serves as a foundation for future explorations in medicinal chemistry (Chauhan & Kumar, 2013).

Mechanism of Action

Target of Action

The primary target of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

this compound inhibits the activity of CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle and the inhibition of cell growth .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the arrest of cell growth and the induction of apoptosis within cells .

Biochemical Analysis

Biochemical Properties

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with xanthine oxidase, an enzyme involved in purine metabolism . This interaction results in the inhibition of xanthine oxidase activity, which can have therapeutic implications for conditions such as gout.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This cell cycle arrest is accompanied by alterations in cell signaling pathways, including the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. Additionally, this compound inhibits xanthine oxidase by binding to its active site, thereby blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under normal storage conditions . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy. In in vitro studies, the compound has demonstrated sustained inhibitory effects on CDK2 and xanthine oxidase over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown significant inhibitory effects on tumor growth in xenograft models of cancer . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits xanthine oxidase, affecting the purine metabolism pathway and reducing the production of uric acid . Additionally, it influences the activity of CDK2, which plays a role in the regulation of the cell cycle and cellular metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the nucleus, it affects gene expression and cell cycle regulation. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.

properties

IUPAC Name |

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBIXNRHFMZLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=NC(=N1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)

![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)

![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)

![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)